(3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2408974-85-4 . It has a molecular weight of 224.13 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13N3.2ClH/c9-6-7-4-8(5-7)11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
Pyrazole derivatives, such as (3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride, have been extensively studied in heterocyclic chemistry due to their biological and pharmacological activities. For instance, pyrazole derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibit moderate antioxidant activities, as evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. The antibacterial activity results are further supported by Density Functional Theory (DFT) and molecular orbital calculations (Golea Lynda, 2021).
Anticancer and Antimicrobial Agents
Pyrazole derivatives are also being investigated for their potential as anticancer and antimicrobial agents. These compounds have been studied for their anticancer activity against a variety of cancer cell lines at the National Cancer Institute (NCI, USA). Some pyrazole derivatives have shown high potency in these tests. Moreover, in vitro antibacterial and antifungal activities of these compounds have been documented, indicating their potential use in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Synthesis Techniques
The synthesis of pyrazole derivatives, including this compound, often involves regioselective procedures. One such method is the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine. This approach is used for synthesizing 1H-pyrazol-5-yl derivatives and has been found to be both simple and regioselective (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).
Neurological Disease Treatment
In addition, pyrazole derivatives have been explored for their potential in treating neurological diseases such as Alzheimer's. Some 3-aryl-1-phenyl-1H-pyrazole derivatives exhibit inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are significant in the context of Alzheimer's disease treatment. The structure-activity relationships of these compounds indicate that chloro derivatives are more effective AChE inhibitors compared to fluoro derivatives, providing insights into potential therapeutic applications (Ashwani Kumar, Sandeep Jain, M. Parle, N. Jain, Parvin Kumar, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-6-7-4-8(5-7)11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMVEUXDUAYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CC=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.